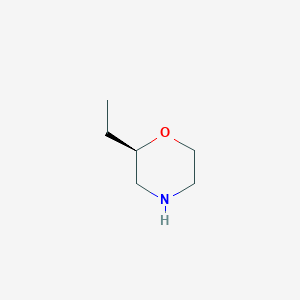

(R)-2-Ethylmorpholine

説明

®-2-Ethylmorpholine is a chiral morpholine derivative characterized by the presence of an ethyl group at the second position of the morpholine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Ethylmorpholine typically involves the alkylation of morpholine with ethyl halides under basic conditions. One common method is the reaction of morpholine with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, ®-2-Ethylmorpholine can be produced through continuous flow processes that allow for better control over reaction conditions and higher yields. Catalytic methods involving transition metal catalysts have also been explored to enhance the efficiency and selectivity of the synthesis.

化学反応の分析

Types of Reactions: ®-2-Ethylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert ®-2-Ethylmorpholine to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to neutralize the generated acid.

Major Products:

Oxidation: N-oxides of ®-2-Ethylmorpholine.

Reduction: Corresponding amine derivatives.

Substitution: Various N-substituted morpholine derivatives.

科学的研究の応用

Chemical Applications

1.1 Building Block in Organic Synthesis

(R)-2-Ethylmorpholine serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions including:

- Nucleophilic Substitution : The nitrogen atom in this compound can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.

- Oxidation and Reduction Reactions : This compound can be oxidized to form N-oxides or reduced to generate amine derivatives, making it versatile for synthetic applications.

1.2 Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. Its chiral nature allows for the creation of enantioselective catalysts, which are essential in asymmetric synthesis.

Biological Applications

2.1 Antibacterial Activity

Research has demonstrated that this compound derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies reported inhibition zones of 15 mm against Escherichia coli and 18 mm against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

2.2 Interaction with Cannabinoid Receptors

Studies have explored the agonistic activity of this compound derivatives on cannabinoid receptors, particularly CB2 receptors. These interactions are relevant for developing anti-inflammatory drugs.

| Compound | EC50 (CB1) | EC50 (CB2) | Selectivity Ratio (CB1/CB2) |

|---|---|---|---|

| Derivative 1 | >1000 nM | 18.9 nM | >52.9 |

| Derivative 2 | >1000 nM | 50.7 nM | >19.7 |

2.3 Neuroprotective Effects

Investigations into neuroprotective properties suggest that this compound may mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease by modulating neuroinflammatory pathways.

Medicinal Applications

3.1 Drug Development

this compound derivatives are being researched for their pharmacological properties, including their potential use as therapeutic agents in treating various conditions such as pain management and infections.

Case Study: Pain Relief

In animal models, a derivative of this compound exhibited dose-dependent analgesic effects, suggesting its utility in chronic pain management.

Case Study: Antimicrobial Efficacy

Clinical studies have shown that morpholine derivatives display consistent antimicrobial activity against pathogens commonly associated with hospital-acquired infections, underscoring their relevance in antibiotic development.

Industrial Applications

4.1 Polymer Production

In the industrial sector, this compound is used in the production of polymers and surfactants due to its unique reactivity and stability.

4.2 Chemical Upcycling

Recent methodologies have explored the use of this compound in the upcycling of polyesters such as polyethylene terephthalate (PET), transforming waste materials into valuable morpholine amides with high yields.

作用機序

The mechanism by which ®-2-Ethylmorpholine exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biochemical assays, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary widely depending on the context of its use.

類似化合物との比較

Morpholine: The parent compound of ®-2-Ethylmorpholine, lacking the ethyl substituent.

N-Ethylmorpholine: A similar compound with the ethyl group attached to the nitrogen atom instead of the ring.

2-Methylmorpholine: Another derivative with a methyl group at the second position.

Uniqueness: ®-2-Ethylmorpholine is unique due to its chiral nature and the specific positioning of the ethyl group, which can significantly influence its reactivity and interactions compared to other morpholine derivatives. This makes it particularly valuable in applications requiring precise control over stereochemistry and molecular interactions.

生物活性

(R)-2-Ethylmorpholine is a morpholine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by empirical data and case studies.

1. Chemical Structure and Properties

This compound is characterized by its morpholine ring structure with an ethyl group at the 2-position. Its chemical formula is with a molecular weight of approximately 113.18 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

2.1 Antibacterial Activity

Research has indicated that morpholine derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that compounds with morpholine moieties showed good inhibitory action against several Gram-positive and Gram-negative bacterial strains. For instance, derivatives synthesized from this compound displayed effective antibacterial activity against Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

2.2 Agonistic Activity on Cannabinoid Receptors

A prominent area of research focuses on the interaction of morpholine derivatives with cannabinoid receptors, particularly CB2 receptors. Compounds similar to this compound have been synthesized and evaluated for their agonistic activity on CB2 receptors, which are implicated in anti-inflammatory responses and pain relief. One study reported that certain derivatives exhibited high affinity for CB2 receptors with EC50 values in the nanomolar range .

| Compound | EC50 (CB1) | EC50 (CB2) | Selectivity Ratio (CB1/CB2) |

|---|---|---|---|

| Compound 1 | >1000 nM | 18.9 nM | >52.9 |

| Compound 2 | >1000 nM | 50.7 nM | >19.7 |

2.3 Neuroprotective Effects

Further investigations into the neuroprotective properties of morpholine derivatives have shown promising results in models of neurodegenerative diseases. The ability of these compounds to modulate neuroinflammatory pathways suggests potential therapeutic applications for conditions such as Alzheimer's disease .

Case Study 1: Pain Relief in Animal Models

A significant study utilized rat models to assess the analgesic properties of a morpholine derivative related to this compound. The compound demonstrated a dose-dependent reversal of hyperalgesia within one hour post-administration, indicating its potential utility in managing chronic pain conditions .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, a series of morpholine derivatives were tested for their antimicrobial efficacy against various pathogens isolated from infected patients. The results indicated a consistent pattern of activity against common hospital-acquired infections, highlighting the relevance of this compound in developing new antimicrobial agents .

4. Conclusion

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry. Its antibacterial properties, interaction with cannabinoid receptors, and potential neuroprotective effects underscore its therapeutic potential across various medical fields. Continued research is essential to fully elucidate its mechanisms of action and to explore its efficacy in clinical applications.

特性

IUPAC Name |

(2R)-2-ethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNFMQJLAOONTP-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649702 | |

| Record name | (2R)-2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313176-45-2 | |

| Record name | (2R)-2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。